Cas no 28315-73-3 (Methanone, (4-chlorophenyl)(4-phenoxyphenyl)-)

Methanone, (4-chlorophenyl)(4-phenoxyphenyl)- structure
28315-73-3 structure
Product Name:Methanone, (4-chlorophenyl)(4-phenoxyphenyl)-
CAS No:28315-73-3
MF:C19H13ClO2
MW:308.758324384689
CID:290549
PubChem ID:275954
Update Time:2025-04-19

Methanone, (4-chlorophenyl)(4-phenoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-chlorophenyl)(4-phenoxyphenyl)-
    • (4-chlorophenyl)-(4-phenoxyphenyl)methanone
    • (4-chlorophenyl)(4-phenoxyphenyl)methanone
    • 4-Chlor-4'-phenoxy-benzophenon
    • AC1L5IT6
    • AC1Q5E24
    • AR-1A5689
    • CTK1A7763
    • KST-1A3464
    • NSC123097
    • SureCN6032445
    • (4-Chloro-phenyl)-(4-phenoxy-phenyl)-methanone
    • 28315-73-3
    • NSC 123097
    • DTXSID90298434
    • NSC-123097
    • SCHEMBL6032445
    • Inchi: 1S/C19H13ClO2/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13H
    • InChI Key: HLBCLHCYHSKNNR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)OC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 308.06049
  • Monoisotopic Mass: 308.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.234
  • Boiling Point: 445.7°Cat760mmHg
  • Flash Point: 172.2°C
  • Refractive Index: 1.615
  • PSA: 26.3
  • LogP: 5.36330
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